molecular formula C13H11NO3S2 B2671055 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 561001-98-7

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B2671055
CAS No.: 561001-98-7
M. Wt: 293.36
InChI Key: MUTTZZSYBHMTSC-UHFFFAOYSA-N
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Description

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzofuran-2-carboxylic acid with a thiazole derivative under specific conditions. The reaction often requires the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of 3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant research findings and case studies.

  • Molecular Formula : C12H13NO2S2
  • Molecular Weight : 267.37 g/mol
  • CAS Number : Specific CAS not provided in the search results.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and HT29 .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 1Jurkat1.61 ± 1.92
Compound 2HT291.98 ± 1.22
Compound 3A431< Doxorubicin

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances the cytotoxicity of these compounds .

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The incorporation of specific functional groups has been shown to enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus< 50
Compound BEscherichia coli< 50

3. Neuroprotective Activity

The neuroprotective effects of thiazole-containing compounds have been investigated in models of oxidative stress and neurodegeneration. For instance, derivatives similar to our compound have shown protective effects against oxidative damage in neuronal cells, potentially through mechanisms involving antioxidant activity .

Case Study: Neuroprotective Effects
A study on a related benzofuran derivative demonstrated its ability to reduce lipid peroxidation in neuronal cells, indicating its potential as a neuroprotective agent . This suggests that compounds with similar structures may provide therapeutic benefits in conditions like stroke or traumatic brain injury.

Properties

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-12(16)11-9(7-19-13-14-5-6-18-13)8-3-1-2-4-10(8)17-11/h1-4H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTTZZSYBHMTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561001-98-7
Record name 3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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